5-Isopropoxy-2-(tributylstannyl)pyrimidine
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Overview
Description
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a propan-2-yloxy group and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 5-(propan-2-yloxy)pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, such as bromides or iodides, and bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include pyrimidine derivatives with various functional groups replacing the tributylstannyl group.
Oxidation Reactions: Products include tin oxides and other oxidized tin compounds.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various pyrimidine derivatives and other heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It can be used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific biological pathways or receptors.
Mechanism of Action
The mechanism of action of 5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine depends on the specific reactions it undergoes. In substitution reactions, the stannyl group acts as a leaving group, allowing nucleophiles to attack the pyrimidine ring. In coupling reactions, the stannyl group participates in the formation of new carbon-carbon bonds, facilitated by a palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
5-(propan-2-yloxy)-2-(trimethylsilyl)pyrimidine: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.
5-(propan-2-yloxy)-2-(triethylgermyl)pyrimidine: Similar structure but with a triethylgermyl group instead of a tributylstannyl group.
Uniqueness
5-(propan-2-yloxy)-2-(tributylstannyl)pyrimidine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties compared to its silicon and germanium analogs
Biological Activity
5-Isopropoxy-2-(tributylstannyl)pyrimidine is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with an isopropoxy group and a tributylstannyl moiety. The molecular formula is C13H22N2O with a molecular weight of approximately 250.34 g/mol. The presence of the stannyl group is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrimidine derivatives are known to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation. The specific interactions at the molecular level, including binding affinities and inhibition constants, are crucial for understanding its efficacy.
- Antimicrobial Activity : Similar pyrimidine compounds have shown antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell function or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that pyrimidine derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for similar pyrimidine derivatives, which may provide insights into the expected activities of this compound:
Activity Type | Compound | IC50 Value (µM) | Cell Line/Organism |
---|---|---|---|
Antibacterial | 4-Pyridyl-pyrimidine | 0.0252 | E. coli |
Antifungal | 3-Chlorophenyl-pyrimidine | 0.0227 | R. oryzae |
Anticancer | Etoposide derivative | 12 | SiHa, A549, MCF-7 |
Anti-inflammatory | Pyrimidine derivative | Not specified | In vitro models |
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various pyrimidine derivatives, including those similar to this compound, against multiple cancer cell lines (SiHa, A549, MCF-7). The results indicated that certain modifications on the pyrimidine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like etoposide .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of substituted pyrimidines against a range of bacterial strains including E. coli, S. aureus, and K. pneumoniae. The study found that specific substitutions could lead to improved inhibitory concentrations (IC50), suggesting a promising avenue for developing new antimicrobial agents .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of pyrimidine derivatives:
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine core significantly affect biological activity. For instance, adding electron-withdrawing groups has been associated with increased potency against certain cancer cell lines .
- Potential as Drug Candidates : Given their diverse biological activities, compounds like this compound are being explored as potential leads in drug discovery, particularly in oncology and infectious disease domains .
Properties
Molecular Formula |
C19H36N2OSn |
---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
tributyl-(5-propan-2-yloxypyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H9N2O.3C4H9.Sn/c1-6(2)10-7-3-8-5-9-4-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
LYURMXGTUDIDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC(C)C |
Origin of Product |
United States |
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